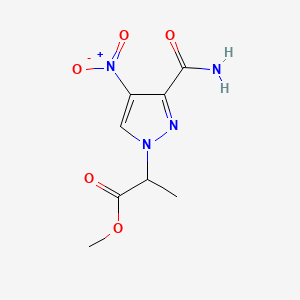![molecular formula C10H9FN2O2S B10907077 methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo es un compuesto químico que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por la presencia de un anillo de tiofeno fluorado unido a un núcleo de pirazol, que se esterifica además con un grupo metilo en la posición carboxilato. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo generalmente implica los siguientes pasos:
Formación del núcleo de pirazol: El núcleo de pirazol se puede sintetizar mediante la reacción de hidrazina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del anillo de tiofeno fluorado: El anillo de tiofeno fluorado se puede introducir mediante una reacción de sustitución nucleofílica, donde un derivado de tiofeno adecuado reacciona con un agente fluorante.
Esterificación: El paso final implica la esterificación del grupo carboxilato con metanol en presencia de un catalizador ácido para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y la selección de reactivos y catalizadores rentables.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El anillo de tiofeno fluorado puede experimentar reacciones de sustitución electrófila o nucleófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes para la sustitución electrófila; nucleófilos como aminas para la sustitución nucleofílica.
Principales productos formados
Oxidación: Derivados oxidados de los anillos de pirazol y tiofeno.
Reducción: Formas reducidas de las funcionalidades éster y pirazol.
Sustitución: Derivados de tiofeno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiofeno fluorado y el núcleo de pirazol pueden interactuar con los sitios activos de las enzimas, lo que lleva a la inhibición o activación de sus funciones. Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(5-clorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo
- 1-[(5-bromotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo
- 1-[(5-iodotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo
Unicidad
El 1-[(5-fluorotiofeno-2-il)metil]-1H-pirazol-3-carboxilato de metilo es único debido a la presencia del átomo de flúor en el anillo de tiofeno, lo que puede influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad del compuesto, la lipofilia y la capacidad de formar fuertes interacciones con los objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H9FN2O2S |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3 |
Clave InChI |
OBLPTZVKERIJHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10907003.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)
![Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10907041.png)
methanone](/img/structure/B10907043.png)

![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)
![1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)
